methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate
Description
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a pyridazinone derivative characterized by a 6-oxopyridazine core substituted with a 4-chlorophenyl group at position 3 and a methyl benzoate moiety linked via a methylene bridge at position 1. Its molecular formula is C₁₉H₁₅ClN₂O₃, with a molecular weight of 354.79 g/mol.
For example, sulfonate pyridazine compounds are prepared by reacting sulfonyl chlorides with 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in pyridine . Similarly, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate is synthesized via alkylation of pyridazinone intermediates . The target compound likely follows a comparable route, substituting the sulfonate or acetate group with a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVMKNTIAPCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.83 g/mol. Its structure includes both aromatic and heterocyclic components, which contribute to its reactivity and biological properties. The presence of the pyridazinone moiety is particularly significant, as it has been associated with a range of pharmacological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer : Pyridazinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory : These compounds have been observed to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial : Some derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Cardiovascular Effects : Certain pyridazinones act as phosphodiesterase inhibitors, which can have cardiotonic effects beneficial in heart failure treatments .
1. Anticancer Activity
A study focused on pyridazinone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells .
2. Anti-inflammatory Effects
In an experimental model of inflammation, derivatives exhibited significant reductions in pro-inflammatory cytokines. The study highlighted that the anti-inflammatory activity was dose-dependent and correlated with structural modifications in the pyridazinone ring .
3. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) below 100 µg/mL for several strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other similar compounds is essential.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl 2-(4-chlorophenyl)-3-methoxypropanoate | Similar aromatic system | Exhibits anti-inflammatory properties |
| Methyl 5-(chlorophenyl)-2-hydroxybenzoate | Hydroxy group presence | Known for its antibacterial activity |
| Methyl 3-(pyridin-2-yloxy)benzoate | Contains a pyridine ring | Shows promise as an antifungal agent |
This comparison illustrates how variations in functional groups and ring structures can lead to distinct biological activities and applications, emphasizing the uniqueness of this compound within this chemical class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
Bioisosteric Replacements: The methyl benzoate group in the target compound replaces sulfonate (e.g., compound 7a in ) or carboxylic acid (e.g., CAS 1282142-78-2 ) moieties in analogs. In contrast, quinoline-based analogs (e.g., C3 ) exhibit larger aromatic systems, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability.
Substituent Impact on Activity: The 4-chlorophenyl group is a conserved feature across multiple analogs (e.g., ), suggesting its role in hydrophobic interactions with biological targets. Ester vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Key Findings:
- Lipophilicity : The target compound’s methyl ester group increases LogP compared to carboxylic acid analogs, favoring membrane permeability but reducing aqueous solubility.
- Thermodynamic Stability: Pyridazinones (target compound) are less conformationally rigid than quinolines (C3), which may affect binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
